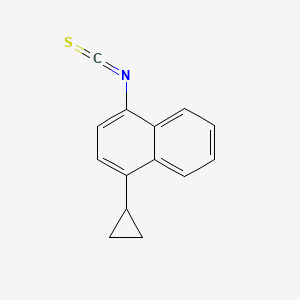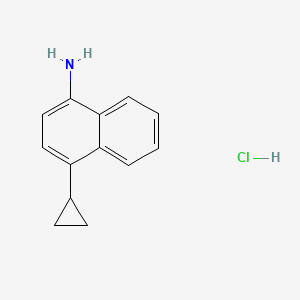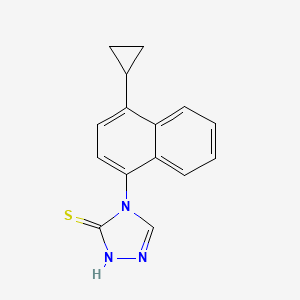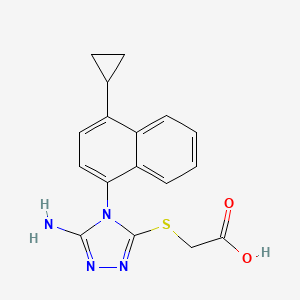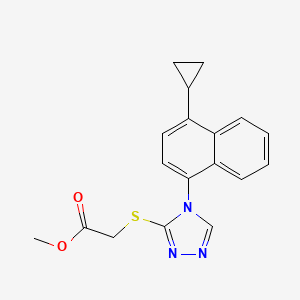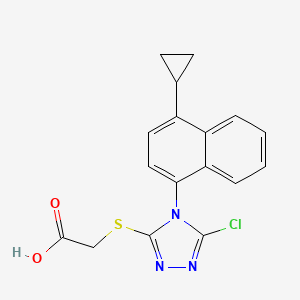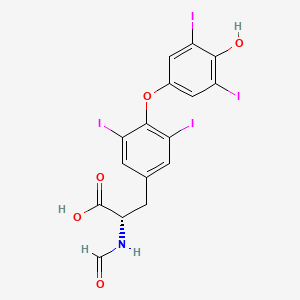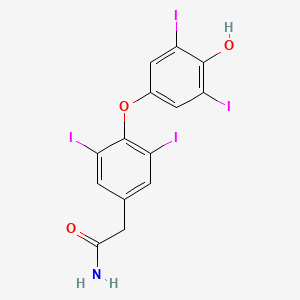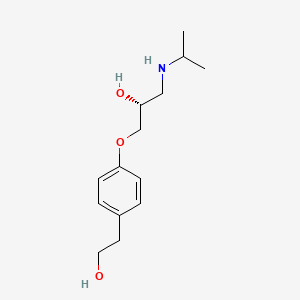
Dienogest Impurity I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .Applications De Recherche Scientifique
Transparent Conducting Oxides and Impurity Doping : Research on n-type semiconductors, particularly those consisting of metal oxides, has highlighted the importance of impurity-doped thin films. Impurities such as Sb- or F-doped SnO2, and In2O3: Sn (indium tin oxide, ITO), play crucial roles in developing transparent conducting oxide (TCO) films, used in various electronic and photonic devices (Minami, 2000).
Zinc Oxide as a Semiconductor and Impurity Control : Zinc oxide (ZnO) has gained attention as a semiconductor, with impurities significantly affecting its electrical conductivity. The control of impurity concentration is crucial in realizing p-type ZnO, impacting its applications in devices like photodetectors and light-emitting diodes (Janotti & Van de Walle, 2009).
Controlling Donor-Type Impurities in ZnO : Managing unintentional donor-type impurities is vital for semiconductor doping. In ZnO films, controlling impurities like boron, carbon, chlorine, and fluorine is key to achieving desired electrical properties (Xie et al., 2018).
Hydrogen as an Impurity in Semiconductors : The role of hydrogen as an impurity in various oxides, including ZnO, has been studied, revealing its impact on the electronic properties of these materials. Hydrogen can act as a donor or a deep impurity based on the oxide’s characteristics (Kılıç & Zunger, 2002).
Engineering Impurity Distribution for Photoelectrochemical Applications : In metal oxide nanostructures, engineering the distribution of impurities can enhance photoelectrochemical water splitting performances under visible light. This method optimizes charge carrier separation and absorption in materials like ZnO (Shen et al., 2015).
Propriétés
Numéro CAS |
65928-65-6 |
|---|---|
Nom du produit |
Dienogest Impurity I |
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.43 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



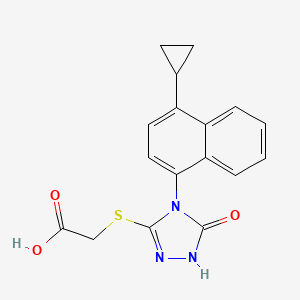
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)
